molecular formula C21H21N5O2S B6447722 N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549027-48-5

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6447722
CAS No.: 2549027-48-5
M. Wt: 407.5 g/mol
InChI Key: NUHYKWSDYUWJCS-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a quinoxaline moiety, a pyrrolidine ring, and a benzothiazole sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline derivative, followed by the formation of the pyrrolidine ring, and finally the introduction of the benzothiazole sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to the formation of reduced quinoxaline derivatives.

Scientific Research Applications

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where quinoxaline derivatives have shown efficacy.

    Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with molecular targets, such as enzymes or receptors. The quinoxaline moiety may bind to specific sites, modulating the activity of the target. The pyrrolidine ring and benzothiazole sulfonamide group may also contribute to the compound’s overall activity by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]acetamide
  • N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide

Uniqueness

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to the presence of the benzothiazole sulfonamide group, which may impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-14-20(23-18-9-5-4-8-17(18)22-14)26-12-11-15(13-26)25(2)21-16-7-3-6-10-19(16)29(27,28)24-21/h3-10,15H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHYKWSDYUWJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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